molecular formula C29H39N3O4 B1668927 Unii-6ryq64Z587 CAS No. 156672-01-4

Unii-6ryq64Z587

Cat. No.: B1668927
CAS No.: 156672-01-4
M. Wt: 493.6 g/mol
InChI Key: YKZVFJYBIIABAI-VZHOGKRISA-N
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Preparation Methods

The synthesis of CI-1015 involves several steps, starting with the preparation of enantiopure N-tert-butoxycarbonyl-2-aminocycloalkanones . The synthetic route includes the following key steps:

Chemical Reactions Analysis

CI-1015 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

CI-1015 exerts its effects by antagonizing cholecystokinin B receptors. This inhibition prevents the binding of cholecystokinin, a peptide hormone, to its receptor, thereby modulating various physiological responses. The molecular targets of CI-1015 include the cholecystokinin B receptors in the central nervous system, which are involved in regulating anxiety and pain perception .

Properties

CAS No.

156672-01-4

Molecular Formula

C29H39N3O4

Molecular Weight

493.6 g/mol

IUPAC Name

2-adamantyl N-[(2R)-1-[[(1S,2S)-2-hydroxycyclohexyl]amino]-3-(1H-indol-3-yl)-2-methyl-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C29H39N3O4/c1-29(27(34)31-24-8-4-5-9-25(24)33,15-21-16-30-23-7-3-2-6-22(21)23)32-28(35)36-26-19-11-17-10-18(13-19)14-20(26)12-17/h2-3,6-7,16-20,24-26,30,33H,4-5,8-15H2,1H3,(H,31,34)(H,32,35)/t17?,18?,19?,20?,24-,25-,26?,29+/m0/s1

InChI Key

YKZVFJYBIIABAI-VZHOGKRISA-N

SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)NC3CCCCC3O)NC(=O)OC4C5CC6CC(C5)CC4C6

Isomeric SMILES

C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)N[C@H]3CCCC[C@@H]3O)NC(=O)OC4C5CC6CC(C5)CC4C6

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)NC3CCCCC3O)NC(=O)OC4C5CC6CC(C5)CC4C6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CI 1015
CI-1015
tricyclo(3.3.1.1)dec-2-yl-(1S-(1alpha(S)2beta)-2-((2-hydroxycyclohexyl)amino)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxoethyl)carbamate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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